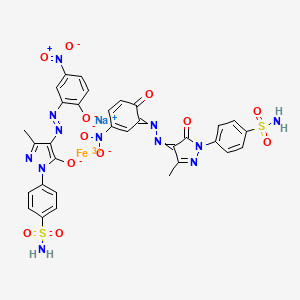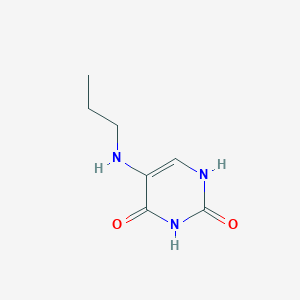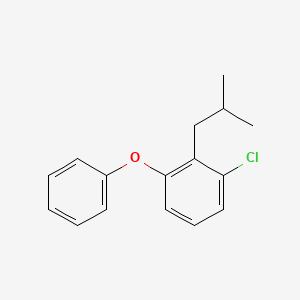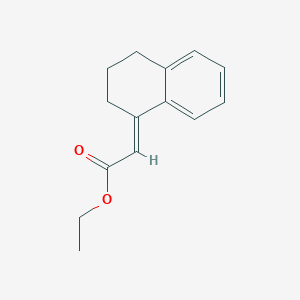
(29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) is a complex organometallic compound. It belongs to the phthalocyanine family, which is known for its extensive applications in various fields due to its unique chemical and physical properties. This compound is particularly notable for its potential use in electronic and photonic devices, as well as in catalysis and medical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) typically involves the reaction of copper salts with phthalocyanine precursors under controlled conditions. One common method is the physical vapor deposition technique, where thin films of the compound are obtained . This method involves the evaporation of the precursor materials in a vacuum chamber, followed by their condensation on a substrate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the copper center and the phthalocyanine ligand, which can interact with different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway and products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the phthalocyanine ring.
科学研究应用
Chemistry: In chemistry, (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) is used as a catalyst in various organic reactions. Its unique electronic properties make it an effective catalyst for oxidation and reduction reactions .
Biology and Medicine: In biology and medicine, this compound is explored for its potential use in photodynamic therapy (PDT) for cancer treatment. The phthalocyanine core can generate reactive oxygen species upon light irradiation, which can selectively kill cancer cells .
Industry: In the industrial sector, the compound is used in the fabrication of electronic and photonic devices. Its high thermal stability and electrical conductivity make it suitable for use in organic solar cells and light-emitting diodes (LEDs) .
作用机制
The mechanism of action of (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) involves the interaction of the copper center with various substrates. The copper ion can undergo redox reactions, facilitating electron transfer processes. The phthalocyanine ligand can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity and selectivity .
相似化合物的比较
Similar Compounds: Similar compounds include other metal phthalocyanines such as copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine and copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine .
Uniqueness: What sets (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) apart is its unique combination of the phthalocyanine core with hydroxyacetate groups. This structure imparts distinct electronic and photonic properties, making it highly effective in applications such as catalysis and photodynamic therapy .
属性
| 67828-07-3 | |
分子式 |
C38H32CuN12O3 |
分子量 |
768.3 g/mol |
IUPAC 名称 |
copper;2-hydroxyacetic acid;[23,26,35-tris(aminomethyl)-2,11,29,37,38,40-hexaza-20,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12,14,16,18,21(38),22,24,26,28,30(37),31,33,35-nonadecaen-5-yl]methanamine |
InChI |
InChI=1S/C36H28N12.C2H4O3.Cu/c37-13-17-5-3-9-23-25(17)33-44-31(23)42-29-21-7-1-2-8-22(21)30(41-29)43-35-27-19(15-39)11-12-20(16-40)28(27)36(48-35)46-32-24-10-4-6-18(14-38)26(24)34(45-32)47-33;3-1-2(4)5;/h1-12H,13-16,37-40H2;3H,1H2,(H,4,5);/q-2;;+2 |
InChI 键 |
ODYVYNTYKDJSMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3[N-]C(=C2C=C1)N=C4C5=CC=CC(=C5C(=N4)N=C6C7=C(C=CC=C7C(=N6)N=C8C9=C(C=CC(=C9C(=N8)[N-]3)CN)CN)CN)CN.C(C(=O)O)O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/no-structure.png)






![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)
